{[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane
CAS No.: 87292-23-7
Cat. No.: VC11560770
Molecular Formula: C8H14O7
Molecular Weight: 222.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87292-23-7 |
|---|---|
| Molecular Formula | C8H14O7 |
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | 2-(2-methoxycarbonyloxyethoxy)ethyl methyl carbonate |
| Standard InChI | InChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3 |
| Standard InChI Key | RCPSBJKGQVGFHE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)OCCOCCOC(=O)OC |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name, 2-(2-methoxycarbonyloxyethoxy)ethyl methyl carbonate, reflects its branched architecture comprising:
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A central ethoxy backbone (C-O-C)
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Two methyl carbonate groups (O-CO-OCH₃)
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An intermediate ether linkage (C-O-C) bridging the carbonate functionalities.
The structural complexity arises from the sequential arrangement of these groups, which confers both hydrophilicity (via ether linkages) and reactivity (via ester groups).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 87292-23-7 | |
| Molecular Formula | C₈H₁₄O₇ | |
| Molecular Weight | 222.19 g/mol | |
| InChI | InChI=1S/C8H14O7/c1-11-7(9)14-5-3-13-4-6-15-8(10)12-2/h3-6H2,1-2H3 | |
| InChIKey | RCPSBJKGQ... (truncated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane typically involves multi-step protection-deprotection strategies to avoid unwanted side reactions. A plausible route includes:
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Methylation of Ethylene Glycol: Reaction of ethylene glycol with methyl chloroformate to form methyl (2-hydroxyethoxy) carbonate.
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Etherification: Coupling the intermediate with another ethylene glycol unit under Mitsunobu conditions.
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Final Carbonate Formation: Introduction of the terminal methyl carbonate group using dimethyl carbonate (DMC) as a reagent .
Key Challenges:
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Steric Hindrance: Bulky substituents complicate nucleophilic attacks during esterification.
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Selectivity: Ensuring regioselective reactions to prevent crosslinking or oligomerization.
Physicochemical Properties
Physical State and Solubility
While experimental data on melting/boiling points remain scarce, analogous carbonate esters exhibit:
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Liquid State at Room Temperature: Due to low molecular symmetry and flexible ether linkages.
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Moderate Polarity: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but immiscible with alkanes .
Reactivity Profile
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Hydrolysis: Susceptible to base-catalyzed hydrolysis at ester sites, yielding methanol and polycarboxylic acids.
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Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming ether byproducts .
Applications in Advanced Materials
Polymer Chemistry
The compound serves as a crosslinking agent in polycarbonate synthesis, enhancing thermal stability and mechanical strength in resins. Its dual carbonate groups enable covalent bonding with diols or diamines, forming networks with tunable porosity .
Pharmaceutical Intermediates
In medicinal chemistry, the methoxycarbonyl groups act as protecting groups for hydroxyl moieties during multistep syntheses. For example, they facilitate the controlled release of active pharmaceutical ingredients (APIs) in prodrug formulations.
Comparative Analysis with Related Carbonates
Dimethyl Carbonate (DMC)
While DMC (CAS 616-38-6) shares the methyl carbonate motif, it lacks the ethoxy spacers present in {[(2-{2-[(methoxycarbonyl)oxy]ethoxy}ethoxy)carbonyl]oxy}methane. This structural difference reduces DMC’s steric bulk but limits its utility in polymer applications .
Ethylene Carbonate Derivatives
Compounds like 2-ethoxycarbonyloxyethyl methyl carbonate (CAS 197370-32-4) exhibit similar reactivity but differ in chain length, affecting solubility and thermal properties .
Future Directions
Research Opportunities
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Catalytic Optimization: Developing asymmetric catalysts for stereoselective synthesis.
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Biodegradable Polymers: Exploiting its hydrolyzable esters for environmentally friendly plastics .
Regulatory Considerations
Standardized toxicity studies and EPA approvals will be critical for industrial-scale adoption, particularly in pharmaceutical and packaging industries .
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